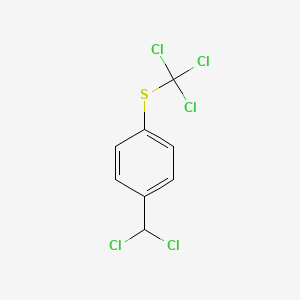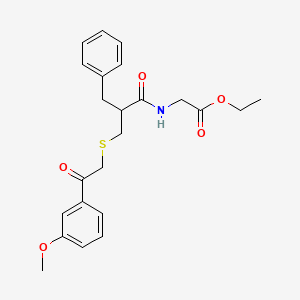
Thiorphan Methoxyacetophenone Derivative Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiorphan Methoxyacetophenone Derivative Ethyl Ester is a chemical compound with the CAS number 1391051-85-6. This compound is used in various scientific research and synthetic applications. It is known for its versatility and potential in different fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of Thiorphan Methoxyacetophenone Derivative Ethyl Ester involves several steps. The synthetic routes typically include the reaction of thiorphan with methoxyacetophenone under specific conditions to form the derivative, followed by esterification to produce the ethyl ester. The reaction conditions often involve the use of catalysts and solvents to facilitate the process .
Industrial production methods for this compound are designed to ensure high yield and purity. These methods may involve large-scale reactions in controlled environments, with stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Thiorphan Methoxyacetophenone Derivative Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Thiorphan Methoxyacetophenone Derivative Ethyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of Thiorphan Methoxyacetophenone Derivative Ethyl Ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Thiorphan Methoxyacetophenone Derivative Ethyl Ester can be compared with other similar compounds, such as:
Thiorphan: A parent compound known for its inhibitory effects on enkephalinase, an enzyme involved in pain regulation.
Methoxyacetophenone: A precursor in the synthesis of various organic compounds, known for its use in fragrances and flavorings.
Ethyl Esters: A class of compounds widely used in organic synthesis and industrial applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are not present in the individual components .
Propiedades
Fórmula molecular |
C23H27NO5S |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
ethyl 2-[[2-benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]acetate |
InChI |
InChI=1S/C23H27NO5S/c1-3-29-22(26)14-24-23(27)19(12-17-8-5-4-6-9-17)15-30-16-21(25)18-10-7-11-20(13-18)28-2/h4-11,13,19H,3,12,14-16H2,1-2H3,(H,24,27) |
Clave InChI |
SPYGHOBHISVFFR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)CSCC(=O)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


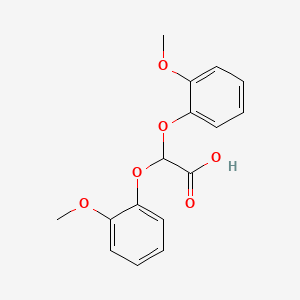
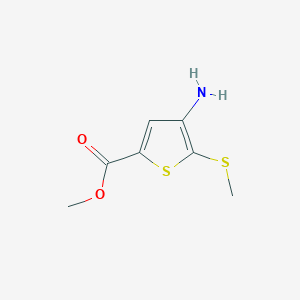
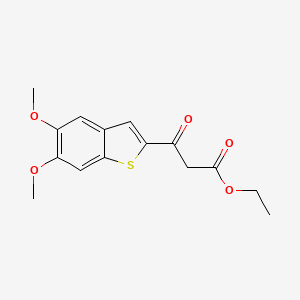
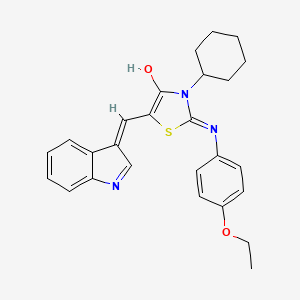



![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
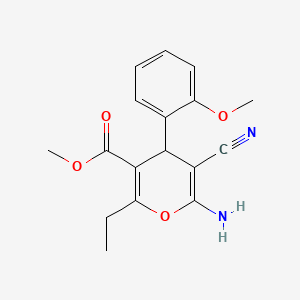
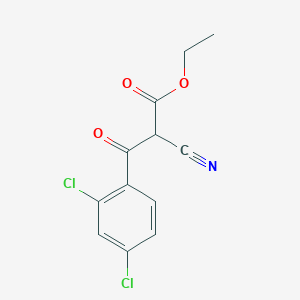
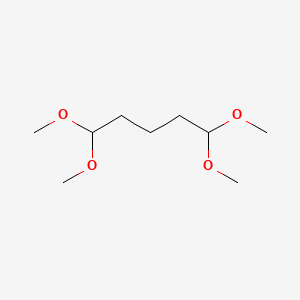
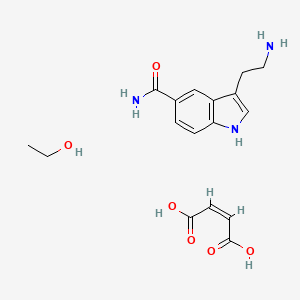
![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
